

# SC 51089 Free Base: Application Notes and Experimental Protocols

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## Compound of Interest

Compound Name: SC 51089 free base

Cat. No.: B1205674

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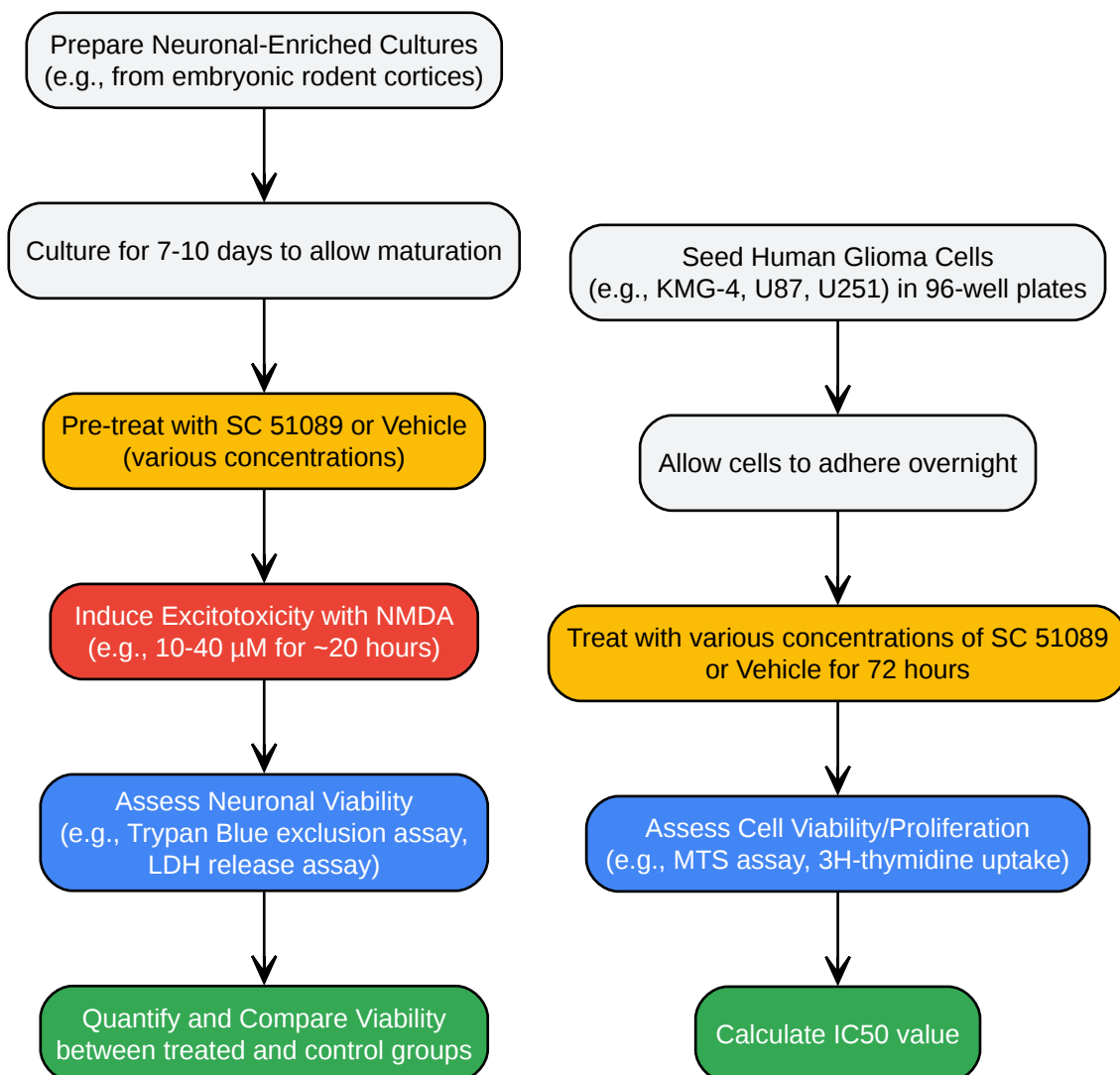
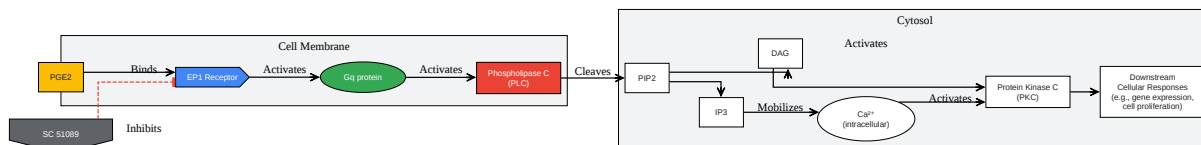
## Abstract

SC 51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] This document provides detailed application notes and experimental protocols for the use of **SC 51089 free base** in in vitro and in vivo research settings. The protocols outlined below are based on established methodologies and provide a framework for investigating the therapeutic potential of SC 51089 in neuroprotection, oncology, and analgesia.

## Mechanism of Action

SC 51089 functions by selectively blocking the EP1 receptor, a Gq protein-coupled receptor.[3] Activation of the EP1 receptor by its endogenous ligand, PGE2, typically leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[3][4] By antagonizing this interaction, SC 51089 can modulate downstream signaling pathways implicated in various pathological processes, including inflammation, pain perception, and cancer cell proliferation.[1][3][5]

# Signaling Pathway



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## References

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